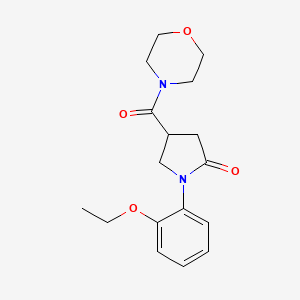![molecular formula C18H24N4O2S B5311613 N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5311613.png)
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide, also known as EHT 1864, is a small molecule inhibitor of the Rho family of GTPases. It has been found to have potential therapeutic applications in cancer treatment, as well as in the treatment of other diseases such as pulmonary fibrosis and Alzheimer's disease.
作用機序
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide 1864 works by inhibiting the activity of Rho GTPases, which are signaling proteins that play a critical role in cell migration, proliferation, and survival. Rho GTPases are activated by a variety of extracellular signals, including growth factors and cytokines, and are involved in the regulation of the actin cytoskeleton and cell adhesion. By inhibiting the activity of Rho GTPases, N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide 1864 disrupts the signaling pathways that are critical for cancer cell growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide 1864 has also been found to have potential therapeutic applications in other diseases. For example, it has been shown to reduce the production of collagen in lung fibroblasts, suggesting that it may have potential as a treatment for pulmonary fibrosis. Additionally, N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide 1864 has been found to reduce the production of amyloid-beta peptides in Alzheimer's disease models, suggesting that it may have potential as a treatment for this disease as well.
実験室実験の利点と制限
One advantage of using N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide 1864 in lab experiments is that it is a small molecule inhibitor, which makes it relatively easy to use and administer. Additionally, it has been extensively studied in scientific research, and its mechanism of action is well understood. However, one limitation of using N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide 1864 is that it may not be effective in all types of cancer cells, and its efficacy may vary depending on the specific type of cancer being studied.
将来の方向性
There are several potential future directions for research on N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide 1864. One area of interest is the development of more potent and selective inhibitors of Rho GTPases, which may have greater efficacy in cancer treatment. Additionally, further research is needed to determine the optimal dosing and administration strategies for N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide 1864 in different types of cancer. Finally, there is potential for the development of combination therapies that incorporate N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide 1864 with other anti-cancer agents, in order to enhance its therapeutic effects.
合成法
The synthesis of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide 1864 involves several steps, beginning with the reaction of 4-ethyl-2-bromomethylthiazole with 2-amino-2-methyl-1-propanol to form the thiazole-amine intermediate. This intermediate is then reacted with 2-methyl-1,4-oxazepane-4-carboxylic acid to form the oxazepane-thiazole intermediate. Finally, the nicotinamide moiety is added through a coupling reaction with 6-bromo-nicotinamide, resulting in the formation of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide 1864.
科学的研究の応用
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide 1864 has been extensively studied in scientific research, particularly in the field of cancer biology. It has been found to inhibit the activity of Rho GTPases, which are known to play a critical role in cancer cell proliferation, migration, and invasion. Inhibition of Rho GTPases by N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide 1864 has been shown to reduce the growth and metastasis of various types of cancer cells, including breast, prostate, and lung cancer cells.
特性
IUPAC Name |
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-3-15-12-25-17(21-15)10-20-18(23)14-5-6-16(19-9-14)22-7-4-8-24-13(2)11-22/h5-6,9,12-13H,3-4,7-8,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUPOLFSPMMJBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)N3CCCOC(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5311531.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5311534.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-isoxazolylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5311558.png)

![N~1~,N~3~-dimethyl-N~3~-(methylsulfonyl)-N~1~-[(3-methyl-2-thienyl)methyl]-beta-alaninamide](/img/structure/B5311588.png)
![methyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5311594.png)

![2-isopropyl-5-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-4(3H)-pyrimidinone](/img/structure/B5311608.png)
![4-bromo-N-{2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5311612.png)
![5-[(2-methoxyphenoxy)methyl]-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5311619.png)

![N-(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N'-phenylethane-1,2-diamine](/img/structure/B5311625.png)
![4-bromo-3-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5311631.png)
![N-{5-[(4-phenyl-1-piperazinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5311634.png)